molecular formula C14H15NO2 B8758952 2',4'-dimethoxy-[1,1'-biphenyl]-3-amine

2',4'-dimethoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B8758952
M. Wt: 229.27 g/mol
InChI Key: XLSYCLUSWLUGGZ-UHFFFAOYSA-N
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Description

Methoxy groups are electron-donating, influencing electronic distribution and reactivity. Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or materials science.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)aniline

InChI

InChI=1S/C14H15NO2/c1-16-12-6-7-13(14(9-12)17-2)10-4-3-5-11(15)8-10/h3-9H,15H2,1-2H3

InChI Key

XLSYCLUSWLUGGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2',4'-dimethoxy-[1,1'-biphenyl]-3-amine can be synthesized through a Suzuki-Miyaura coupling reaction. The process involves the reaction of 2,4-dimethoxyphenyl boronic acid with 3-bromoaniline in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. The reaction is typically carried out in a solvent like dimethoxyethane under reflux conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2',4'-dimethoxy-[1,1'-biphenyl]-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2',4'-dimethoxy-[1,1'-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2',4'-dimethoxy-[1,1'-biphenyl]-3-amine involves its interaction with various molecular targets. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds :

[1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy- (CAS: 119-90-4) Structure: Methoxy groups at 3,3' positions and amine groups at 4,4'. Properties: Classified as carcinogenic (IARC) due to structural similarity to benzidine derivatives . Applications: Restricted to controlled industrial use (e.g., dye synthesis) .

3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine

  • Structure : Fluorine at position 3, methoxy groups at 3' and 4', and amine at position 2.
  • Properties : Introduces electron-withdrawing fluorine, altering reactivity compared to purely methoxy-substituted analogs .

3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS: 1184136-90-0)

  • Structure : Fluorine at 3' and 4', amine at 4.
  • Applications : Used in analytical method development and pharmaceutical QC .

6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine (CAS: 1215223-23-6) Structure: Ether-linked aminophenoxy group at position 5. Properties: Enhanced solubility due to the polar ether group; used in polymer synthesis .

Structural Comparison Table :
Compound Name Substituents Amine Position Key Features
2',4'-Dimethoxy-[1,1'-biphenyl]-3-amine 2',4'-OCH₃ 3 Electron-rich, potential for H-bonding
3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-diamine 3,3'-OCH₃, 4,4'-NH₂ 4,4' Carcinogenic; controlled use
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3',4'-F 4 Electron-withdrawing; pharmaceutical use
2'-Fluoro-[1,1'-biphenyl]-3-amine 2'-F 3 MW: 187.22; purity: 97%

Physical and Chemical Properties

  • Melting Points :
    • Methoxy derivatives (e.g., 3da in ): 163–165°C.
    • Fluorinated analogs (e.g., 2'-fluoro-[1,1'-biphenyl]-3-amine): Lower melting points due to reduced polarity .
  • Spectroscopic Data :
    • NMR : Methoxy protons resonate at δ ~3.8 ppm; aromatic protons vary with substitution pattern .
    • IR : Amine N-H stretches ~3300–3400 cm⁻¹; methoxy C-O ~1250 cm⁻¹ .

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